molecular formula C11H12N2OS B3720074 (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B3720074
M. Wt: 220.29 g/mol
InChI Key: VGBTWQQHKDFHRG-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with an imine group and a dimethylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBTWQQHKDFHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylaniline with thioisocyanate, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinones.

Scientific Research Applications

Medicinal Chemistry

Thiazolidinone Framework
The thiazolidinone structure serves as an essential scaffold in medicinal chemistry, particularly for developing pharmacologically active compounds. Thiazolidinones are known for their role in drug discovery, especially in the treatment of metabolic disorders like diabetes and various cancers. The specific compound may exhibit similar therapeutic potentials due to its structural characteristics.

Potential Therapeutic Uses
Research indicates that thiazolidinones can act as insulin sensitizers, anti-inflammatory agents, and antimicrobial compounds. The presence of the dimethylphenyl group in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy in treating conditions such as type 2 diabetes and certain types of cancer.

Biological Studies
In silico studies have suggested that (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one may possess a range of biological activities. These include:

  • Antioxidant Activity: The compound's ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties: Preliminary studies have indicated that thiazolidinones can inhibit the growth of various bacterial strains.
  • Anti-cancer Potential: Similar compounds have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest.

Synthetic Methodologies

Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The formation of the imine from an amine and a carbonyl compound is a key step.
  • Cyclization Reactions: Following condensation, cyclization leads to the formation of the thiazolidinone ring.

These synthetic approaches allow for the modification of the compound’s properties to enhance biological activity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cell wall synthesis in bacteria and modulate inflammatory responses in human cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-dimethylphenyl)imino]methylphenol
  • 2,2’-Bipyridyl
  • (1H-benzo[d]imidazol-2-yl)phenylmethanone

Uniqueness

Compared to similar compounds, (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

The compound (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S with a molecular weight of 338.4 g/mol . The compound features a thiazolidine ring that is crucial for its biological activity. The presence of the dimethylphenyl group and the imine functionality contributes to its reactivity and interaction with biological targets .

Biological Activities

Thiazolidinones are known for a variety of biological activities, including:

  • Antimicrobial Activity : Thiazolidinones exhibit significant antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, one study reported IC50 values indicating potent activity against these cell lines .
  • Antiviral Activity : Research indicates that thiazolidinone derivatives can inhibit viral replication. For instance, compounds in this class have shown effectiveness against cytomegalovirus and vesicular stomatitis virus with EC50 values in the micromolar range .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors. For example, they can inhibit tyrosinase, an enzyme involved in melanin production, which may have implications for skin-related disorders .
  • Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of 2,3-dimethylbenzaldehyde with thiourea or related compounds to form the thiazolidinone framework.
  • Functional Group Modifications : Subsequent reactions may introduce additional functional groups to enhance biological activity or solubility.

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

  • Anticancer Activity : A derivative was found to have an IC50 value significantly lower than standard chemotherapeutics when tested against MCF-7 cells .
  • Antiviral Efficacy : Another study identified a structurally similar compound that inhibited cytomegalovirus replication at low micromolar concentrations .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of Gram-positive bacteria
AnticancerIC50 values against A549 and MCF-7
AntiviralEC50 against cytomegalovirus
Enzyme InhibitionTyrosinase inhibition

Q & A

Q. What are the optimized synthetic routes for (2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step condensation reaction. A common approach is the cyclocondensation of 2,3-dimethylphenyl isothiocyanate with a β-keto ester or amide precursor under acidic conditions. For example, acetic acid with ammonium acetate as a catalyst can facilitate the formation of the thiazolidinone ring, followed by reflux (6–8 hours) and recrystallization from ethanol to purify the product . Variations in substituents may require adjusting reaction stoichiometry or using microwave-assisted synthesis to improve yield .

Q. How is the compound characterized using spectroscopic techniques?

  • FT-IR : Confirm the presence of C=O (1650–1750 cm⁻¹), C=N (1550–1650 cm⁻¹), and aromatic C-H stretching (3050–3100 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR resolves the carbonyl (δ 170–180 ppm) and imine (δ 150–160 ppm) carbons.
  • UV-Vis : π→π* transitions in the aromatic and imine systems (λmax ~250–300 nm) .

Q. What crystallographic methods are used to resolve its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Key parameters include space group determination (e.g., monoclinic P21/c), bond-length analysis (C=O: ~1.22 Å, C=N: ~1.28 Å), and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can computational methods validate experimental spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict IR and NMR spectra by optimizing molecular geometry and simulating electronic transitions. Compare computed vs. experimental chemical shifts (Δδ < 0.5 ppm for ¹H NMR) and vibrational frequencies (scaling factor ~0.96–0.98) . For UV-Vis, Time-Dependent DFT (TD-DFT) models electronic excitations using solvent-polarizable continuum models (PCM) .

Q. What strategies address contradictions in biological activity data for thiazolidinone derivatives?

  • Structure-Activity Relationship (SAR) : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) to modulate lipophilicity and target binding.
  • Assay Validation : Use standardized protocols (e.g., microdilution for antimicrobial activity) with positive controls (e.g., ciprofloxacin).
  • Cytotoxicity Cross-Check : Evaluate selectivity via MTT assays on mammalian cell lines to distinguish specific activity from general toxicity .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions.
  • Light Sensitivity : Expose to UV light (254 nm) and track decomposition by TLC .

Q. What crystallographic challenges arise from polymorphism or twinning?

Polymorphs require screening multiple solvents (e.g., ethanol, DMSO) for crystallization. For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis resolve disorder in aromatic substituents .

Methodological Considerations

Q. How to design experiments for structure-property relationships in this class of compounds?

  • Library Design : Synthesize analogs with systematic substituent variations (e.g., halogens, methoxy groups).
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate electronic (Hammett σ), steric (Taft Es), and biological parameters .
  • Cross-Disciplinary Validation : Combine crystallography (SHELX), spectroscopy (DFT), and bioassays to triangulate data .

Q. What are best practices for resolving conflicting data in synthetic yields?

  • Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation.
  • Scale-Up Optimization : Adjust mixing efficiency (e.g., ultrasonic agitation) or solvent polarity (e.g., DMF vs. THF) .
  • Byproduct Analysis : Characterize side products via GC-MS to identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.